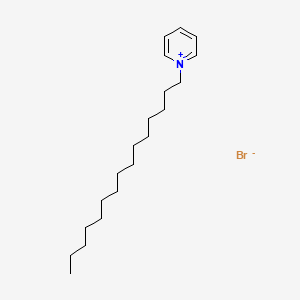![molecular formula C37H46N4O8 B1624328 {4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid CAS No. 272120-41-9](/img/structure/B1624328.png)
{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid
Vue d'ensemble
Description
The compound {4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid is a sophisticated macrocyclic ligand with significant applications in the fields of chemistry, biology, and medicine. This compound, characterized by its four nitrogen atoms, offers unique coordination properties, making it an important molecule in the study of metal complexes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid involves several steps:
Formation of the Macrocyclic Ring: : This step typically employs cyclization reactions involving the reaction of appropriate diamines with dichlorides under basic conditions.
Introduction of Benzyloxy Groups: : Through protection and deprotection strategies, the benzyloxy groups are introduced to the macrocyclic ligand using benzyl bromide in the presence of base.
Industrial Production Methods
Industrial production methods focus on scaling up the synthetic routes using automated synthesizers and optimizing reaction conditions to achieve high yields and purity. The continuous flow techniques and advanced purification methods such as column chromatography are employed to meet the demand for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyloxy groups, forming benzaldehyde derivatives.
Reduction: : Reduction reactions can target the oxoethyl groups to generate the corresponding alcohols.
Substitution: : Substitution reactions can occur at the benzyloxy positions or the acetic acid moiety, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substituting Reagents: : Alkyl halides or acyl chlorides for introducing new groups.
Major Products
Applications De Recherche Scientifique
{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid finds applications in multiple fields:
Chemistry: : Utilized as a ligand in coordination chemistry to form stable metal complexes.
Medicine: : Explored for its potential as a diagnostic agent in radiopharmaceuticals, especially in targeting specific tissues or cells.
Industry: : Used in catalysis and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
Mechanism and Molecular Targets
The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This coordination creates stable complexes, which can interact with biological molecules such as enzymes or receptors. The specific binding sites and interactions depend on the metal ion and the environment, allowing for targeted applications in diagnostics and therapy.
Pathways Involved
The pathways often involve the interaction of the metal-ligand complexes with specific biological targets, leading to changes in activity or structure. This can include inhibition of metalloproteins or modulation of metal ion availability in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): : A widely used macrocyclic ligand in radiopharmaceuticals.
1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA): : Another macrocyclic ligand with fewer nitrogen atoms.
Cyclam derivatives: : Variations of the cyclam structure with different functional groups.
Unique Features
{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid is unique due to the presence of benzyloxy groups which enhance its hydrophobicity and potential for functionalization. These properties allow for diverse applications compared to other similar macrocyclic ligands. The unique combination of stability, coordination chemistry, and functional groups makes it a valuable compound in various research and industrial fields.
Propriétés
IUPAC Name |
2-[4,7,10-tris(2-oxo-2-phenylmethoxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46N4O8/c42-34(43)24-38-16-18-39(25-35(44)47-28-31-10-4-1-5-11-31)20-22-41(27-37(46)49-30-33-14-8-3-9-15-33)23-21-40(19-17-38)26-36(45)48-29-32-12-6-2-7-13-32/h1-15H,16-30H2,(H,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUSYVYMSBNFTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)OCC2=CC=CC=C2)CC(=O)OCC3=CC=CC=C3)CC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458222 | |
| Record name | {4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272120-41-9 | |
| Record name | {4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


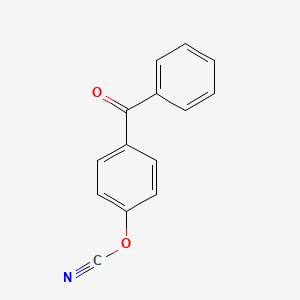
![4-[8-(4-Formylphenoxy)octoxy]benzaldehyde](/img/structure/B1624248.png)
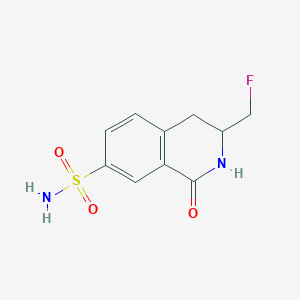

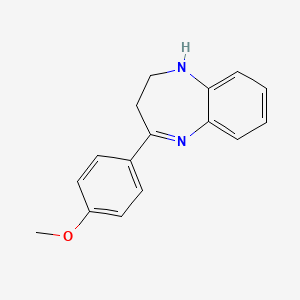
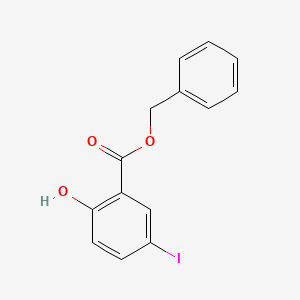
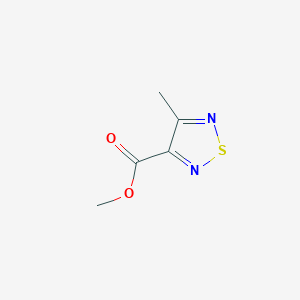
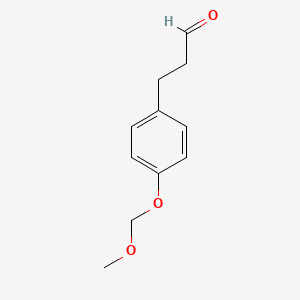
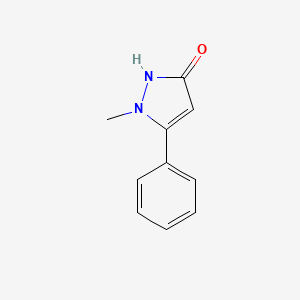
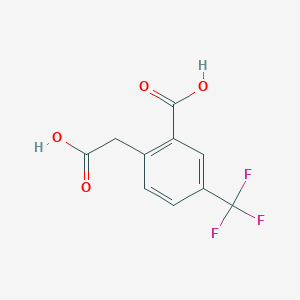
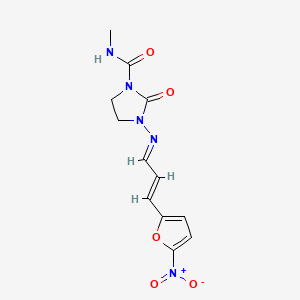
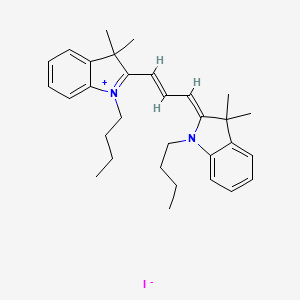
![5-methyl-7-phenyl-N-(3,4,5-trimethoxyphenyl)imidazo[5,1-f][1,2,4]triazin-2-amine](/img/structure/B1624263.png)
